![molecular formula C18H12N2S2 B14505521 2,2'-([3,3'-Bithiophene]-2,2'-diyl)dipyridine CAS No. 63283-00-1](/img/structure/B14505521.png)
2,2'-([3,3'-Bithiophene]-2,2'-diyl)dipyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-([3,3’-Bithiophene]-2,2’-diyl)dipyridine is an organic compound that features a unique structure combining bithiophene and bipyridine units
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-([3,3’-Bithiophene]-2,2’-diyl)dipyridine typically involves the coupling of 3,3’-bithiophene with 2,2’-bipyridine. One common method is the Suzuki coupling reaction, which uses palladium catalysts and boronic acids to form the desired product . Another approach involves the Stille coupling reaction, which employs tin reagents and palladium catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale coupling reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2,2’-([3,3’-Bithiophene]-2,2’-diyl)dipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the thiophene or pyridine rings using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or pyridine rings.
科学的研究の応用
2,2’-([3,3’-Bithiophene]-2,2’-diyl)dipyridine has several scientific research applications:
作用機序
The mechanism of action of 2,2’-([3,3’-Bithiophene]-2,2’-diyl)dipyridine involves its ability to coordinate with metal ions and form stable complexes. These complexes can participate in various catalytic cycles, facilitating reactions such as oxidation and reduction. The compound’s luminescent properties are attributed to its electronic structure, which allows for efficient energy transfer and emission of light .
類似化合物との比較
Similar Compounds
2,2’-Bithiophene: A simpler compound with similar thiophene units but lacking the bipyridine moiety.
2,2’-Bipyridine: A related compound with two pyridine rings but without the bithiophene units.
4,4’-Bipyridine: Another bipyridine isomer with different substitution patterns.
Uniqueness
2,2’-([3,3’-Bithiophene]-2,2’-diyl)dipyridine is unique due to its combination of bithiophene and bipyridine units, which imparts distinct electronic and coordination properties. This makes it particularly valuable in applications requiring both luminescence and metal coordination capabilities.
特性
CAS番号 |
63283-00-1 |
|---|---|
分子式 |
C18H12N2S2 |
分子量 |
320.4 g/mol |
IUPAC名 |
2-[3-(2-pyridin-2-ylthiophen-3-yl)thiophen-2-yl]pyridine |
InChI |
InChI=1S/C18H12N2S2/c1-3-9-19-15(5-1)17-13(7-11-21-17)14-8-12-22-18(14)16-6-2-4-10-20-16/h1-12H |
InChIキー |
MXENDDDJURCSKA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C2=C(C=CS2)C3=C(SC=C3)C4=CC=CC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(1R)-9-Benzoyl-9-azabicyclo[4.2.1]non-2-en-2-yl]ethan-1-one](/img/structure/B14505442.png)
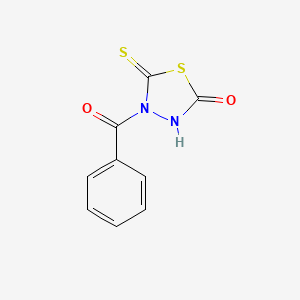
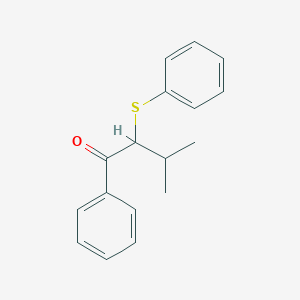
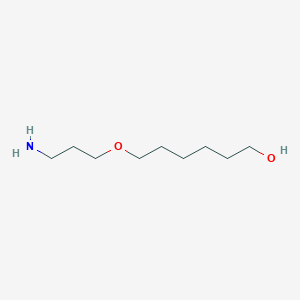
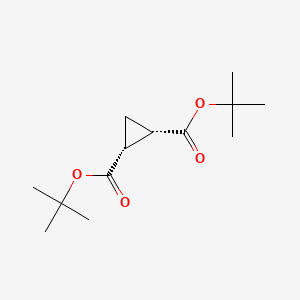
![[3-(2-Methoxyethoxy)propyl]silanetriol](/img/structure/B14505471.png)
![[3,4-Diacetyloxy-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B14505472.png)
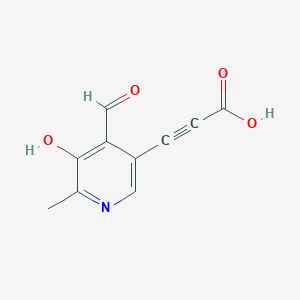
![Ethanol, 2-[(2,5-diethoxyphenyl)thio]-](/img/structure/B14505486.png)
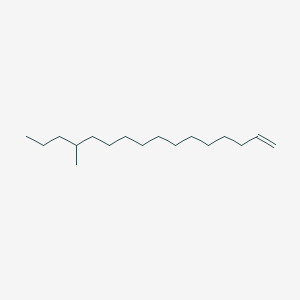
![5-Phenylspiro[1,3-benzodioxole-2,2'-imidazolidine]-4',5'-dione](/img/structure/B14505496.png)
![Ethyl 3-[4-(3-methoxyphenyl)piperazin-1-yl]propanoate](/img/structure/B14505506.png)
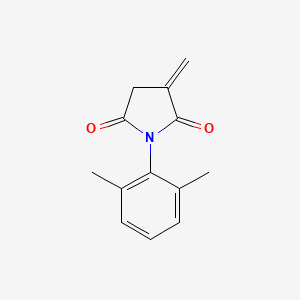
![2-[(1-Chlorobutan-2-yl)oxy]-1-(4-methylbenzene-1-sulfonyl)-1-oxo-1lambda~5~-diazene](/img/structure/B14505518.png)
